molecular formula C21H25NO4 B12479249 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-(3,5-dimethylphenoxy)ethanone

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-(3,5-dimethylphenoxy)ethanone

Cat. No.: B12479249
M. Wt: 355.4 g/mol
InChI Key: CZICQYHFTRWBMU-UHFFFAOYSA-N
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Description

1-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-(3,5-dimethylphenoxy)ethanone is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a dimethoxyisoquinoline moiety and a dimethylphenoxyethanone group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

The synthesis of 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-(3,5-dimethylphenoxy)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst.

    Attachment of the Ethanone Group: The ethanone group can be introduced via a Friedel-Crafts acylation reaction, where the isoquinoline derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Phenoxy Group: The final step involves the formation of the phenoxyethanone moiety through a nucleophilic substitution reaction, where the ethanone derivative reacts with a dimethylphenol in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-(3,5-dimethylphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the dimethylphenoxy moiety is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum oxide), and temperature control (e.g., reflux, ice bath).

Scientific Research Applications

1-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-(3,5-dimethylphenoxy)ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-(3,5-dimethylphenoxy)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-(3,5-dimethylphenoxy)ethanone can be compared with other isoquinoline derivatives, such as:

    1-(6,7-Dimethoxy-1H-isoquinolin-2-yl)-2-phenylethanone: This compound lacks the dimethylphenoxy group and has different biological activities.

    1-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-methylphenoxy)ethanone: This compound has a methyl group at the 4 position of the phenoxy ring, leading to variations in its chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-(3,5-dimethylphenoxy)ethanone

InChI

InChI=1S/C21H25NO4/c1-14-7-15(2)9-18(8-14)26-13-21(23)22-6-5-16-10-19(24-3)20(25-4)11-17(16)12-22/h7-11H,5-6,12-13H2,1-4H3

InChI Key

CZICQYHFTRWBMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)C

Origin of Product

United States

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